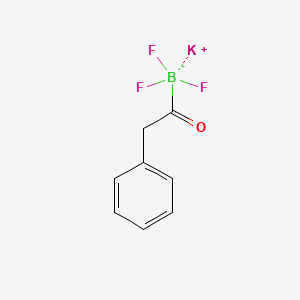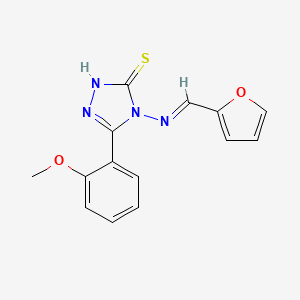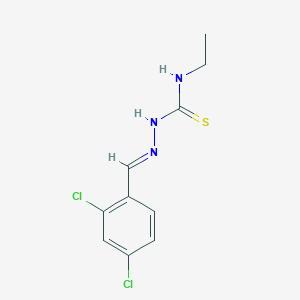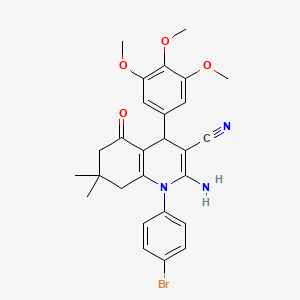
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a bromophenyl group, a trimethoxyphenyl group, and a quinolinecarbonitrile core
Preparation Methods
The synthesis of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.
Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be added through a Friedel-Crafts acylation reaction, where a trimethoxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Final Cyclization and Amination: The final step involves cyclization and amination to form the desired quinolinecarbonitrile structure.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the quinolinecarbonitrile core into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, Lewis acids), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a molecular probe to study the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Drug Discovery: The compound serves as a lead compound for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which play critical roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.
Receptor Modulation: The compound modulates the activity of receptors involved in cell growth and differentiation, thereby affecting cellular responses.
Comparison with Similar Compounds
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be compared with other similar compounds, such as:
2-Amino-4-phenylthiazole: This compound shares a similar amino group and aromatic ring structure but differs in its core scaffold and substituents.
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: This compound has a similar trimethoxyphenyl group but features an imidazole ring instead of a quinolinecarbonitrile core.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a bromophenyl group and a thiazole ring, making it structurally related but distinct in its overall framework.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
CAS No. |
339322-17-7 |
|---|---|
Molecular Formula |
C27H28BrN3O4 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H28BrN3O4/c1-27(2)12-19-24(20(32)13-27)23(15-10-21(33-3)25(35-5)22(11-15)34-4)18(14-29)26(30)31(19)17-8-6-16(28)7-9-17/h6-11,23H,12-13,30H2,1-5H3 |
InChI Key |
LFGVKYWNZAPQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B15087958.png)
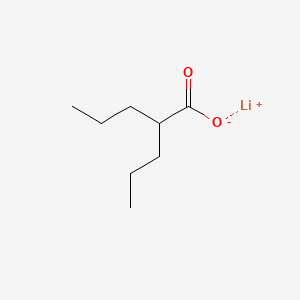
![1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15087962.png)
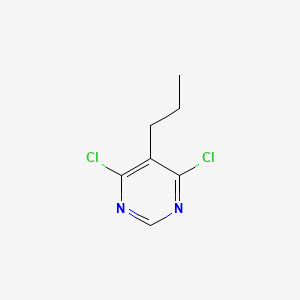
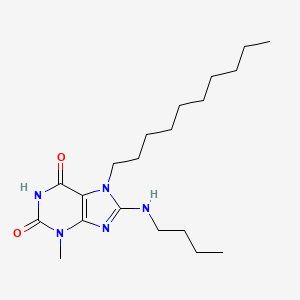

![2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B15087991.png)


